N-Boc-O-(5-bromopentyl)-L-tyrosine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H28BrNO5 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(2S)-3-[4-(5-bromopentoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
InChI Key |
FKGBJKBBTRGJQD-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Origin of Product |
United States |
Compound Nomenclature and Structural Elucidation
Systematic IUPAC Naming and Synonyms in Academic Literature
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (S)-3-(4-((5-bromopentyl)oxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid . bldpharm.com This systematic name precisely describes the molecular structure, including its stereochemistry and the arrangement of its functional groups.
In scientific literature and commercial catalogs, it is more commonly referred to by the semi-systematic name N-Boc-O-(5-bromopentyl)-L-tyrosine . bldpharm.comnextpeptide.comsigmaaldrich.com This name is a convenient shorthand that clearly identifies the key modifications to the parent amino acid, L-tyrosine. Other synonyms include O-(5-bromopentyl)-N-t-butoxycarbonyl-tyrosine.
| Identifier | Value |
| IUPAC Name | (S)-3-(4-((5-bromopentyl)oxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |
| Common Synonym | This compound |
| CAS Number | 1579942-13-4 |
| Molecular Formula | C19H28BrNO5 |
| Molecular Weight | 430.33 g/mol |
Stereochemical Assignment: Focus on L-Configuration
The "L" in this compound signifies the stereochemical configuration of the chiral center at the alpha-carbon of the tyrosine backbone. This designation is crucial as the biological activity of amino acids and their derivatives is often highly dependent on their stereochemistry. The L-configuration corresponds to the naturally occurring form of tyrosine. In the IUPAC name, this is denoted by the (S) designator, indicating the absolute configuration at the chiral carbon according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is a critical determinant of the molecule's three-dimensional shape and its potential interactions with other chiral molecules, such as proteins and enzymes.
Structural Components: Characterization of the Boc Protecting Group, L-Tyrosine Scaffold, and 5-Bromopentyl Chain
The Boc Protecting Group:
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis. It is attached to the nitrogen atom of the L-tyrosine scaffold. The Boc group is valued for its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions, typically using trifluoroacetic acid (TFA). This allows for the selective deprotection of the amine group, enabling the formation of peptide bonds in a controlled, stepwise manner.
The L-Tyrosine Scaffold:
The core of the molecule is the L-tyrosine scaffold. Tyrosine is an aromatic amino acid characterized by a phenol (B47542) side chain. This phenolic hydroxyl group is a key site for chemical modification. In this compound, the hydroxyl group is etherified, a common strategy to introduce new functionalities or linkers. The underlying L-tyrosine structure provides the essential amino acid framework, including the carboxylic acid group and the chiral alpha-carbon.
The 5-Bromopentyl Chain:
Attached to the phenolic oxygen of the L-tyrosine scaffold is a 5-bromopentyl chain. This alkyl chain serves as a flexible linker and introduces a reactive handle at its terminus. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This feature allows for the subsequent attachment of this molecule to other molecules or solid supports, a critical step in many synthetic strategies, including the synthesis of peptide-drug conjugates and other complex biomolecules. The five-carbon length of the pentyl chain provides a significant degree of spatial separation between the tyrosine core and the reactive bromine terminus.
Synthetic Methodologies for N Boc O 5 Bromopentyl L Tyrosine
Retrosynthetic Analysis from L-Tyrosine
A retrosynthetic analysis of N-Boc-O-(5-bromopentyl)-L-tyrosine identifies the key bond disconnections that trace the synthesis back to its fundamental starting material, L-tyrosine. The target molecule can be deconstructed through two primary bond cleavages: the carbamate (B1207046) bond of the N-Boc group and the ether linkage at the phenolic oxygen.
This analysis suggests two plausible forward synthetic pathways:
Path A: N-protection of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the O-alkylation of the phenolic hydroxyl group using a suitable 5-bromopentyl electrophile.
Path B: O-alkylation of the unprotected L-tyrosine, followed by the N-protection of the resulting O-(5-bromopentyl)-L-tyrosine.
While direct alkylation of unprotected tyrosine is possible, the more common and controlled approach involves initial protection of the more nucleophilic amino group (Path A). This strategy prevents potential side reactions such as N-alkylation and allows for a more selective subsequent modification of the phenolic hydroxyl group. Therefore, the discussion will proceed based on the N-protection followed by O-alkylation route.
O-Alkylation Strategies for the Phenolic Hydroxyl Group
The introduction of the 5-bromopentyl chain onto the phenolic oxygen of the N-Boc-L-tyrosine intermediate is a critical step, typically achieved via a nucleophilic substitution reaction.
The O-alkylation is commonly performed by reacting the N-protected tyrosine derivative with an excess of 1,5-dibromopentane (B145557). In this reaction, the phenolic hydroxyl group, after being deprotonated by a base to form a more nucleophilic phenoxide, attacks one of the electrophilic carbon atoms of 1,5-dibromopentane. The use of a di-halogenated alkane, where one bromine atom serves as the leaving group and the other remains on the alkyl chain, is a direct method to install the bromo-functionalized side chain. The reaction is a variation of the Williamson ether synthesis. pharmaxchange.info A simplified method for the O-alkylation of N-protected tyrosines has been established as an efficient synthetic route. acs.org
The mechanism for the O-alkylation of the tyrosine phenol (B47542) proceeds via an S(_N)2 pathway. pharmaxchange.info The key steps are:
Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group (pKa ≈ 10) to form a phenoxide anion. The phenoxide is a potent nucleophile.
Nucleophilic Attack: The newly formed phenoxide anion attacks one of the primary carbons of 1,5-dibromopentane, displacing a bromide ion as the leaving group.
A significant mechanistic consideration is the competition between O-alkylation and C-alkylation. pharmaxchange.info The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the ortho-position of the aromatic ring. Reaction conditions, particularly the choice of solvent, play a crucial role in directing the selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are known to favor O-alkylation, as they solvate the cation of the base but leave the phenoxide anion relatively free to react at the more electronegative oxygen atom. pharmaxchange.info In contrast, protic solvents can hydrogen-bond with the oxygen of the phenoxide, sterically hindering it and promoting C-alkylation. pharmaxchange.info
To maximize the yield of the desired O-alkylated product and minimize side reactions, several reaction parameters must be carefully controlled. Key factors include the choice of base, solvent, temperature, and stoichiometry of the reactants.
| Parameter | Condition | Rationale & Findings |
| Base | Weak inorganic bases (e.g., K₂CO₃, NaHCO₃) or stronger bases (e.g., NaH). mtu.edu | A base is required to generate the nucleophilic phenoxide. The strength of the base can influence reaction rate and selectivity. Weaker bases are often sufficient and can minimize side reactions. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, THF). pharmaxchange.infogoogle.com | These solvents favor the S(_N)2 reaction for O-alkylation by solvating the counter-ion of the base without strongly solvating the phenoxide nucleophile. pharmaxchange.info |
| Electrophile | An excess of 1,5-dibromopentane. | Using an excess of the dihaloalkane minimizes the potential for a second substitution reaction where the tyrosine derivative could react at both ends of the pentane (B18724) chain. |
| Temperature | Elevated temperatures (e.g., 90 °C) or room temperature, depending on reactivity. mtu.edursc.org | Higher temperatures can increase the reaction rate but may also promote side reactions. Optimization is often required. Kinetically controlled conditions (lower temperatures) generally favor the O-alkylated product. researchgate.net |
N-Protection via tert-Butoxycarbonyl (Boc) Group Installation
Protecting the amino group of L-tyrosine is the foundational step in this synthetic sequence, preventing its participation in subsequent reactions and ensuring regioselectivity. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.
The standard method for introducing the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.com The base neutralizes the protonated amine that is formed during the reaction and maintains a suitable pH for the reaction to proceed. A variety of conditions have been developed to achieve high yields and purity.
| Reagent System | Base | Solvent System | Key Features & Findings |
| Boc₂O | NaOH or NaHCO₃ | Dioxane/Water | This is a classic and widely used method (Schotten-Baumann conditions). It is effective, and the by-products are easily removed. |
| Boc₂O | K₂CO₃ | Dioxane/Water | L-tyrosine is reacted with Boc₂O at 0°C and stirred overnight at room temperature to yield the N-Boc protected product in high yield (94%). rsc.org |
| Boc₂O | Triethylamine (TEA) | THF, Methanol, or DMF | Anhydrous conditions are useful for substrates that may be sensitive to water. jk-sci.com |
| Boc₂O | No Base | Water | A catalyst-free N-tert-butyloxycarbonylation of amines in water can chemoselectively produce N-Boc derivatives, avoiding side products. organic-chemistry.org |
The mechanism involves the nucleophilic attack of the neutral amine onto one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com Subsequent collapse of the tetrahedral intermediate releases the t-butoxide and carbon dioxide, and the base neutralizes the resulting protonated N-Boc-amine. jk-sci.com The choice of conditions often depends on the solubility of the amino acid derivative and the desired workup procedure.
Compatibility of Protecting Groups During Synthesis
The success of synthesizing this compound hinges on the strategic use and compatibility of protecting groups. The two primary functional groups of L-tyrosine that require management are the α-amino group and the phenolic hydroxyl group.
The tert-butyloxycarbonyl (Boc) group is employed for the protection of the α-amino group. Its selection is based on its well-established stability and orthogonality. The Boc group is highly resistant to basic conditions, nucleophiles, and catalytic hydrogenation, which are conditions that might be employed during the synthesis, particularly the O-alkylation step. total-synthesis.com This stability prevents unwanted side reactions at the amino terminus. The key feature of the Boc group is its lability under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent), which allows for its selective removal without disturbing other acid-stable protecting groups that might be present in a larger peptide sequence. rsc.orgtotal-synthesis.com
In the context of this specific synthesis, the phenolic hydroxyl group is the reaction site for alkylation and thus is not protected beforehand. However, in broader peptide synthesis, the tyrosine hydroxyl group is often protected (e.g., as a benzyl (B1604629) or tert-butyl ether) to prevent acylation during peptide coupling. peptide.comug.edu.pl For the synthesis of the title compound, the reactivity of the unprotected phenol is desired. The choice of the Boc group for the amine is critical because its removal conditions (acidolysis) are orthogonal to the conditions used to cleave other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) or the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). total-synthesis.com This orthogonality is a cornerstone of modern chemical synthesis, allowing for the deprotection of one functional group in the presence of others. researchgate.net
Purification and Isolation Techniques for the Target Compound
Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. The process typically involves a combination of extraction and chromatographic techniques.
After the O-alkylation reaction, the crude reaction mixture is often worked up by diluting it with water and extracting the product into an organic solvent such as ethyl acetate (B1210297). rsc.org This initial extraction separates the desired product from inorganic salts and water-soluble impurities. The organic layer is then washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted basic reagents, followed by a brine solution to reduce the water content, and finally dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. rsc.orgucla.edu
For achieving high purity, column chromatography on silica (B1680970) gel is the most common method. rsc.orgnih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to elute the components from the column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The pure fractions are then combined, and the solvent is removed under reduced pressure to yield the final isolated compound, often as a solid or a viscous oil. rsc.org
Analytical Characterization Techniques for Structural Confirmation
To confirm the identity and structure of the synthesized this compound, a suite of analytical techniques is employed, with spectroscopic methods being paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for unambiguous structure elucidation.
¹H NMR provides information on the number and environment of protons. Key expected signals would include: a singlet around 1.4 ppm for the nine protons of the Boc group; multiplets for the methylene (B1212753) protons of the pentyl chain, including a characteristic triplet near 3.4-3.5 ppm for the CH₂ group adjacent to the bromine; a triplet around 4.0 ppm for the CH₂ group attached to the phenolic oxygen; aromatic protons appearing as two doublets in the 6.8-7.2 ppm range; and signals corresponding to the α- and β-protons of the amino acid backbone. rsc.orgucla.edu
¹³C NMR confirms the carbon skeleton of the molecule. Distinctive signals would be observed for the carbonyl carbons (carboxyl and carbamate), the aromatic carbons, the carbons of the Boc group (quaternary and methyls), and the individual carbons of the bromopentyl chain. rsc.org
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a common method for such molecules. The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 430.33 g/mol . The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br) would provide definitive evidence of the bromine atom's presence.
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the carbamate, the C=O stretches of the carboxylic acid and the carbamate (typically around 1700-1740 cm⁻¹), and C-O stretching for the ether linkage. ucla.edu
Table 2: Expected Analytical Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Boc group protons | Singlet, ~1.4 ppm (9H) |
| Aromatic protons | Doublets, ~6.8 and 7.1 ppm (2H each) | |
| -CH₂-Br | Triplet, ~3.4-3.5 ppm (2H) | |
| -O-CH₂- | Triplet, ~4.0 ppm (2H) | |
| ¹³C NMR | Carbamate C=O | ~155-157 ppm |
| Carboxyl C=O | ~174-176 ppm | |
| Boc quaternary C | ~80 ppm | |
| Mass Spec (ESI) | Molecular Ion | Isotopic cluster for [M+H]⁺ at m/z ~431 and 433 |
| IR (cm⁻¹) | N-H Stretch | ~3300-3400 |
| C=O Stretch | ~1700-1740 |
Scalability and Process Development Considerations
Transitioning the synthesis of this compound from a laboratory scale to a larger academic or industrial production level requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.
Reagent Selection and Cost : For large-scale synthesis, the cost of starting materials is a primary driver. L-tyrosine is an inexpensive amino acid. Di-tert-butyl dicarbonate ((Boc)₂O) is the preferred reagent for Boc protection on an industrial scale because it is relatively safe, commercially available in bulk, and produces non-toxic byproducts (tert-butanol and CO₂). google.com Alternative reagents like Boc-azide are explosive, and Boc-chloroformate is unstable. google.com The cost and availability of 1,5-dibromopentane would also be a key factor.
Process Safety and Solvents : The choice of solvents and reagents must be evaluated for safety and environmental impact. While DMF is an excellent solvent for the alkylation step, its toxicity and high boiling point can present challenges for removal and waste disposal on a large scale. Process development would explore alternative, greener solvents if possible. Reaction exotherms must also be managed, especially during the protection and alkylation steps.
Yield and Purity Optimization : Maximizing the yield at each step is crucial for economic viability. This involves optimizing reaction parameters such as temperature, reaction time, and stoichiometry. The purification method must also be scalable. While column chromatography is effective in the lab, it can be costly and time-consuming for large quantities. Developing robust crystallization or precipitation methods for the final product or key intermediates would be a significant advantage for industrial production, as it is often a more economical purification technique. google.com
Waste Management : A scalable process must include a plan for managing waste streams, including spent solvents and byproducts from the reaction and purification steps, in an environmentally responsible manner.
Role As a Specialized Chemical Building Block in Organic Synthesis
Precursor in the Synthesis of O-Alkyl-L-Tyrosine Derivatives
The primary utility of N-Boc-O-(5-bromopentyl)-L-tyrosine lies in its capacity to serve as a readily available precursor for a wide array of O-alkyl-L-tyrosine derivatives. The synthesis of the parent compound itself is a testament to established methodologies in peptide chemistry, typically involving the O-alkylation of N-Boc-L-tyrosine with a suitable dihalogenated alkane, such as 1,5-dibromopentane (B145557), under basic conditions in a manner analogous to the Williamson ether synthesis. google.comfrancis-press.com The tert-butyloxycarbonyl (Boc) group provides robust protection for the amino functionality, preventing unwanted side reactions during synthesis and allowing for controlled deprotection under acidic conditions.
The true synthetic potential of this compound is unlocked through the reactivity of its terminal bromine atom. This halogen serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a diverse range of functional groups at the terminus of the pentyl chain. This strategic design allows for the creation of a library of O-alkyl-L-tyrosine derivatives with tailored properties. For instance, the bromide can be displaced by various nucleophiles, such as azides, amines, thiols, and carboxylates, to introduce new functionalities.
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a particularly powerful application. rsc.org The bromo group can be readily converted to an azide (B81097), which can then be coupled with a variety of alkyne-containing molecules to form stable triazole linkages. This approach provides a highly efficient and chemoselective method for attaching complex molecular fragments, such as fluorophores, affinity tags, or other bioactive moieties, to the tyrosine side chain.
Below is an interactive data table showcasing a selection of potential O-alkyl-L-tyrosine derivatives that can be synthesized from this compound, highlighting the versatility of the terminal bromine as a reactive handle.
| Derivative Name | Nucleophile for Substitution | Resulting Functional Group | Potential Application |
| N-Boc-O-(5-azidopentyl)-L-tyrosine | Sodium Azide | Azide | Click Chemistry, Bioconjugation |
| N-Boc-O-(5-aminopentyl)-L-tyrosine | Ammonia or Phthalimide | Primary Amine | Further derivatization, Solid-phase synthesis anchor |
| N-Boc-O-(5-cyanopentyl)-L-tyrosine | Sodium Cyanide | Nitrile | Hydrolysis to carboxylic acid, Reduction to amine |
| N-Boc-O-(5-hydroxypentyl)-L-tyrosine | Hydroxide | Alcohol | Introduction of a polar group, Further esterification |
| N-Boc-O-[5-(thiol)pentyl]-L-tyrosine | Sodium Hydrosulfide | Thiol | Disulfide bond formation, Bioconjugation |
Versatility in Diversifying Tyrosine-Based Scaffolds
The ability to introduce a wide range of chemical functionalities via the 5-bromopentyl ether linkage makes this compound an invaluable tool for diversifying tyrosine-based scaffolds. nih.gov In drug discovery and materials science, the ability to systematically modify a core structure is crucial for optimizing its biological activity or material properties. The O-pentyl chain acts as a flexible spacer, positioning the terminal functional group away from the peptide backbone, which can be advantageous for minimizing steric hindrance and facilitating interactions with biological targets or material surfaces.
This diversification strategy is particularly relevant in the development of novel peptides with enhanced properties. For example, the attachment of polyethylene (B3416737) glycol (PEG) chains to the tyrosine side chain, a process known as PEGylation, can improve the pharmacokinetic profile of therapeutic peptides by increasing their solubility and in vivo half-life. This compound can serve as a convenient starting point for such modifications, where the terminal bromide is displaced by a PEG-thiol or PEG-amine.
Furthermore, the introduction of photo-crosslinkable groups, such as diazirines or benzophenones, can be achieved through the functionalization of the pentyl chain. Peptides incorporating these modified tyrosine residues can be used to probe protein-protein interactions through photo-affinity labeling. Upon photoactivation, a reactive species is generated that forms a covalent bond with nearby interacting partners, allowing for their identification and characterization.
The diversification of tyrosine scaffolds is not limited to peptides. The modified amino acid can be incorporated into small molecules or used as a building block for the synthesis of complex natural product analogs. The ability to append a variety of functional groups through a stable ether linkage provides a robust platform for generating molecular diversity and exploring new chemical space.
Integration into Unnatural Amino Acid (UAA) Libraries for Chemical Biology
The creation and utilization of unnatural amino acid (UAA) libraries have become a cornerstone of modern chemical biology, enabling the engineering of proteins with novel functions and properties. nih.govacs.org this compound and its derivatives are ideal candidates for inclusion in such libraries. youtube.com The ability to introduce a wide array of functionalities onto the tyrosine side chain expands the chemical repertoire available for protein engineering far beyond the 20 canonical amino acids. nih.gov
Incorporation of UAAs with reactive handles, such as the azide or alkyne groups that can be readily installed from this compound, allows for the site-specific modification of proteins using bioorthogonal chemistry. acs.org This has profound implications for the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody that targets cancer cells. By incorporating an azide-bearing tyrosine derivative into the antibody, a drug molecule functionalized with an alkyne can be precisely attached, leading to a more homogeneous and effective therapeutic. nih.gov
Moreover, the introduction of spectroscopic probes, such as fluorophores or isotopically labeled groups, at specific sites within a protein can provide valuable insights into its structure, dynamics, and function. acs.org The flexible pentyl linker of this compound derivatives can position these probes in a way that minimizes perturbation of the protein's native structure while allowing for sensitive detection of conformational changes or binding events.
The systematic synthesis of a library of this compound derivatives, each bearing a different functional group at the end of the pentyl chain, provides a powerful resource for high-throughput screening and the discovery of novel protein functions. These libraries can be used to identify UAAs that enhance enzyme catalysis, modulate protein stability, or mediate new protein-protein interactions, thereby pushing the boundaries of what is possible in protein design and engineering.
Applications in Advanced Peptide Chemistry Research
Incorporation into Peptide Sequences
The unique structure of N-Boc-O-(5-bromopentyl)-L-tyrosine, featuring orthogonal protecting groups and a reactive side chain, permits its seamless incorporation into peptide chains using established synthetic methodologies. The Boc group provides temporary protection for the N-terminus, while the stable ether linkage of the bromopentyl group ensures its integrity throughout the peptide assembly process.
Methodologies in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide assembly, and this compound is well-suited for this technique, particularly within the Boc-SPPS framework. In this approach, the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise fashion.
The incorporation of this compound follows the standard Boc-SPPS cycle:
Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine.
Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU, to form a reactive intermediate. This activated amino acid is then coupled to the free amine of the resin-bound peptide, forming a new peptide bond.
Washing: Excess reagents and byproducts are washed away, ensuring a clean reaction for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The 5-bromopentyl side chain remains inert during these steps, ready for later modification. While standard protocols are generally effective, optimization of coupling times may be necessary to ensure efficient incorporation, a common practice when using non-natural amino acids. nih.gov
| Step | Reagent/Process | Purpose |
| Resin Attachment | Rink Amide or Wang Resin | Solid support for peptide assembly. |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the N-terminal Boc group. |
| Amino Acid Activation | HBTU/DIEA or DCC/HOBt | Activates the carboxyl group of the incoming amino acid. |
| Coupling | Activated Amino Acid in DMF or NMP | Forms the peptide bond. |
| Final Cleavage | Hydrofluoric Acid (HF) or TFMSA | Cleaves the completed peptide from the resin. |
Table 1: General Protocol for Incorporating this compound via Boc-SPPS.
Strategies in Solution-Phase Peptide Synthesis
While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for shorter sequences or large-scale production. ekb.eg In this strategy, all reactions occur in a homogenous solution. The incorporation of this compound involves protecting the N-terminus with the Boc group while the carboxyl group is activated for coupling with the N-terminus of another amino acid or peptide fragment. ekb.egnih.gov After each coupling step, the product must be purified to remove unreacted starting materials and byproducts before proceeding to the next deprotection and coupling cycle. The 5-bromopentyl group is stable under these conditions, allowing for the synthesis of peptide fragments containing this modified residue, which can then be used in larger convergent syntheses.
Regioselective Functionalization Within Peptidic Contexts
The true utility of incorporating this compound into a peptide lies in the subsequent, regioselective functionalization of its side chain. The terminal bromine atom on the pentyl group serves as a highly specific electrophilic site for nucleophilic substitution (SN2) reactions. Once the peptide is synthesized and purified, this "handle" can be targeted with a wide array of nucleophiles without affecting other residues in the sequence.
This allows for the precise installation of various chemical moieties. For example, the bromine can be displaced by:
Thiols: Cysteine residues or thiol-containing molecules (e.g., biotin-thiol, fluorescent dyes) can form stable thioether bonds.
Azides: Sodium azide (B81097) can be used to convert the bromo group into an azido (B1232118) group, which can then undergo highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). explorationpub.com
Amines: Primary or secondary amines can be used to attach other small molecules or linkers.
This post-synthesis modification provides a modular approach to creating complex, functional peptides.
Design and Synthesis of Conformationally Constrained Peptides
Many peptides are highly flexible in solution, which can be detrimental to their biological activity as it incurs an entropic penalty upon binding to a target. Constraining a peptide into its bioactive conformation can dramatically enhance its affinity, selectivity, and stability. This compound is an excellent tool for achieving this through intramolecular cyclization, often referred to as "peptide stapling." explorationpub.comnih.gov
In this strategy, the modified tyrosine is incorporated into a peptide sequence along with a second nucleophilic amino acid, such as cysteine or lysine (B10760008), at a specific distance (e.g., i, i+4 or i, i+7). After the linear peptide is synthesized, a cyclization reaction is induced. The nucleophilic side chain (e.g., the thiol of cysteine) attacks the electrophilic carbon of the bromopentyl group, displacing the bromide and forming a stable, covalent macrocyclic bridge. arkat-usa.org This "staple" forces the peptide into a more rigid, often helical, conformation. The length of the five-carbon pentyl linker provides flexibility in the geometric constraints that can be imposed on the peptide backbone.
| Cyclization Strategy | Reacting Residues | Linkage Formed | Key Advantage |
| Thioether Stapling | O-(5-bromopentyl)-Tyr and Cys | Thioether | Creates a stable, non-reducible macrocycle. |
| Amine Stapling | O-(5-bromopentyl)-Tyr and Lys/Orn | Secondary/Tertiary Amine | Introduces a potentially charged linker. |
Table 2: Intramolecular Cyclization Strategies Using O-(5-bromopentyl)-L-tyrosine.
Development of Peptides with Specific Recognition Motifs
The ability to regioselectively functionalize the bromopentyl side chain makes this compound invaluable for developing peptides with specific recognition capabilities. By attaching specific molecules, the peptide can be engineered to participate in highly selective binding events or to be detected and isolated.
For instance, attaching biotin (B1667282) creates a high-affinity tag for streptavidin, useful for immunoassays, affinity purification, and imaging. Conjugating a fluorophore (e.g., fluorescein (B123965) or rhodamine) via a suitable nucleophilic linker allows for the direct visualization of the peptide in cells or tissues. Furthermore, the attachment of haptens or antigens can be used to generate specific antibodies or to develop targeted drug delivery systems, where the peptide directs a payload to a specific cell type or receptor. nih.gov This modular approach transforms a simple peptide into a sophisticated molecular probe or therapeutic agent.
Contributions to Expanding the Genetic Code for Site-Specific Protein Modification
A revolutionary frontier in chemical biology is the expansion of the genetic code, which allows for the site-specific incorporation of non-proteinogenic amino acids (npAAs) into proteins during ribosomal translation. This is achieved by creating an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are orthogonal to the host cell's machinery and recognize a unique codon, typically a stop codon like UAG (amber).
Amino acids with reactive bromoalkyl side chains, which are close structural analogues of O-(5-bromopentyl)-L-tyrosine, have been successfully incorporated into proteins using this technology. An engineered tyrosyl-tRNA synthetase/tRNACUA pair can be evolved to specifically recognize this compound (or its de-protected form) and insert it into a growing polypeptide chain at the site of an amber codon.
The resulting protein contains a unique, chemically reactive handle at a precisely defined location. This allows for the site-specific modification of the protein with a vast array of probes, drugs, or other functional molecules, a task that is extremely difficult to achieve with conventional chemical methods. This powerful technique bridges the gap between synthetic chemistry and recombinant protein expression, enabling the creation of proteins with novel functions and properties. nih.gov
Strategies for Bioconjugation and Molecular Functionalization
Utilizing the 5-Bromopentyl Moiety as a Chemical Handle
The 5-bromopentyl group on the tyrosine side chain serves as a key reactive handle for introducing new functionalities. This alkyl bromide is susceptible to a variety of chemical transformations, making it a valuable tool for covalently linking N-Boc-O-(5-bromopentyl)-L-tyrosine to other molecules.
Nucleophilic Displacement Reactions for Biomolecule Attachment
The bromine atom on the pentyl chain is an excellent leaving group in nucleophilic substitution reactions. nih.gov This allows for the direct attachment of biomolecules containing nucleophilic groups, such as thiols (from cysteine residues), amines (from lysine (B10760008) residues or N-termini), or hydroxyl groups. This strategy enables the site-specific incorporation of the modified tyrosine derivative into peptides and proteins, providing a means to introduce probes or other functionalities. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable carbon-nucleophile bond.
Conversion to Azide (B81097) or Alkyne for Click Chemistry Applications
The 5-bromopentyl moiety can be readily converted into other useful functional groups, particularly azides and alkynes, which are key components of "click chemistry". organic-chemistry.orgsigmaaldrich.com This set of reactions is known for its high efficiency, selectivity, and biocompatibility. rsc.orgresearchgate.net
Conversion to Azide: The bromo group can be displaced by an azide ion (N3-), typically from sodium azide, to form an azido-pentyl side chain. This azide-functionalized tyrosine derivative can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. glenresearch.comnih.govyoutube.com CuAAC is a highly efficient reaction that forms a stable triazole linkage between the azide and a terminal alkyne. organic-chemistry.orgbroadpharm.comjenabioscience.com SPAAC, on the other hand, does not require a cytotoxic copper catalyst and is therefore highly suitable for applications in living systems. glenresearch.comyoutube.com
Conversion to Alkyne: Alternatively, the bromo group can be used to generate a terminal alkyne. This can be achieved through various synthetic routes, such as reaction with a protected form of acetylene (B1199291) followed by deprotection. The resulting alkyne-functionalized tyrosine can then be reacted with an azide-containing molecule via click chemistry. The choice between converting to an azide or an alkyne depends on the desired final product and the functional groups present on the molecule to be conjugated.
Preparation of Chemical Probes for Biological Research
The ability to functionalize this compound makes it an excellent building block for the synthesis of chemical probes. burleylabs.co.uk These probes are invaluable tools for studying biological processes in real-time and with high specificity.
Conjugation with Fluorescent Tags for Imaging Studies
By reacting the 5-bromopentyl group (or its azide/alkyne derivative) with a fluorescent dye containing a complementary reactive group, fluorescently labeled tyrosine derivatives can be synthesized. These fluorescent probes can be incorporated into peptides or proteins and used to visualize their localization and dynamics within living cells using fluorescence microscopy. A variety of fluorescent dyes with different excitation and emission wavelengths can be used, allowing for multicolor imaging experiments.
Integration with Affinity Tags for Protein Interaction Research
Affinity tags are small molecules or proteins that can be used to purify and detect proteins of interest. affbiotech.comcytivalifesciences.com By conjugating this compound with an affinity tag, such as biotin (B1667282) or a polyhistidine tag (His-tag), researchers can create tools for studying protein-protein interactions. nih.gov For example, a biotinylated tyrosine derivative can be incorporated into a "bait" protein. This protein can then be used to pull down its interacting partners from a complex mixture, which can then be identified by mass spectrometry. His-tagged proteins can be easily purified using metal-affinity chromatography. nih.gov
Development of Modified Amino Acid Derivatives for Surface Functionalization
The versatility of this compound extends beyond biological applications to the field of materials science. Modified amino acids are valuable for the functionalization of surfaces, enabling the creation of materials with tailored properties. sigmaaldrich.comnih.gov By immobilizing peptides or proteins containing this modified amino acid onto a solid support, it is possible to create biocompatible surfaces, biosensors, or materials with specific catalytic activities. The 5-bromopentyl group, or its derivatives, can be used to covalently attach the peptide to the surface through reactions with complementary functional groups on the material. This approach allows for precise control over the orientation and density of the immobilized biomolecules, which is crucial for their function.
Application in the Synthesis of Polymer-Biomolecule Conjugates
A comprehensive search of scientific literature and patent databases did not yield any specific research articles or documented examples of this compound being used for the synthesis of polymer-biomolecule conjugates. While the structure of the molecule suggests theoretical potential for such applications, particularly as a functionalized amino acid initiator for controlled radical polymerization techniques like ATRP, no empirical data has been found to be published.
Advanced Methodological Considerations in Research Utilizing N Boc O 5 Bromopentyl L Tyrosine
Spectroscopic Analysis of Derived Conjugates and Peptides
The structural elucidation of peptides and conjugates incorporating the N-Boc-O-(5-bromopentyl)-L-tyrosine moiety relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom within the molecule. For peptides containing the modified tyrosine residue, ¹H NMR is used to confirm the presence of the 5-bromopentyl group through characteristic signals for the methylene (B1212753) protons. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to assign all proton resonances within a peptide sequence. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the three-dimensional structure of the peptide in solution by identifying protons that are close in space. nih.gov For instance, intermolecular NOE cross-peaks can help to understand how a modified peptide interacts with other molecules. nih.govacs.org
Mass Spectrometry (MS) is indispensable for determining the molecular weight of the resulting peptides and conjugates, thereby confirming successful synthesis and modification. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide by inducing fragmentation and analyzing the resulting fragment ions. The presence of the bromo-pentyl group provides a distinct isotopic pattern due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), which can aid in the identification of modified fragments. A shift in molecular mass can indicate successful modifications, such as the 42 Da shift seen with O-acetylation of a tyrosine residue. nih.gov
The following table provides an example of expected ¹H NMR chemical shifts for the key protons in this compound.
| Proton | Expected Chemical Shift (ppm) |
| Boc (tert-butyl) | ~1.4 |
| β-CH₂ (tyrosine) | ~2.9 - 3.1 |
| α-CH (tyrosine) | ~4.3 - 4.5 |
| Aromatic (tyrosine) | ~6.8 (d) and 7.1 (d) |
| O-CH₂ (pentyl) | ~3.9 - 4.0 |
| Br-CH₂ (pentyl) | ~3.4 - 3.5 |
| Internal CH₂ (pentyl) | ~1.5 - 1.9 |
Chromatographic and Electrophoretic Techniques for Purity Assessment
Ensuring the purity of peptides and conjugates derived from this compound is critical for their application. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary methods for this purpose. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of peptides. researchgate.net Separation is based on the hydrophobicity of the molecules. nih.govresearchgate.net The presence of the Boc group and the bromopentyl chain increases the hydrophobicity of the modified tyrosine residue, leading to longer retention times on C8 or C18 columns compared to the unmodified peptide. A gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used for elution. researchgate.net
Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to remove aggregates or for initial purification steps. nih.gov
Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), separates molecules based on their mass-to-charge ratio. nih.gov It offers high resolution and is an excellent complementary technique to HPLC for assessing purity. nih.gov
The following table outlines typical conditions for RP-HPLC analysis of a peptide containing this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide invaluable insights into the structural and dynamic properties of peptides functionalized with this compound, complementing experimental data.
Prediction of Molecular Interactions and Reactivity
Molecular modeling can be used to predict how the modified tyrosine residue will interact with other molecules, such as protein receptors or enzymes. acs.org Docking simulations can predict the binding mode of the functionalized peptide to its target, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov The bromopentyl group can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Furthermore, quantum mechanics (QM) calculations can be employed to study the reactivity of the bromine atom, for example, in nucleophilic substitution reactions for further conjugation. These computational approaches can guide the design of peptides with enhanced binding properties or specific reactivity. researchgate.net The physicochemical properties of tyrosine make it a key amino acid for mediating molecular recognition. nih.gov
The following table lists computational methods and their applications in studying peptides with modified tyrosine.
| Computational Method | Application |
| Molecular Mechanics (MM) | Energy minimization and conformational searching. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational flexibility of the peptide in solution. nih.govresearchgate.net |
| Docking | Predicting the binding pose of the peptide to a receptor. |
| Quantum Mechanics (QM) | Investigating electronic structure and chemical reactivity. |
| Hybrid QM/MM | Studying reactions in a biological environment with high accuracy for the reactive site. |
Emerging Research Directions and Future Perspectives
Exploration of Novel Reactive Moieties Derived from the Bromopentyl Chain
The 5-bromopentyl chain of N-Boc-O-(5-bromopentyl)-L-tyrosine serves as a latent reactive handle, offering a gateway to a diverse array of functional groups. The carbon-bromine bond is susceptible to nucleophilic substitution, enabling the introduction of various moieties with distinct chemical properties. This functionalization can transform the passive bromopentyl group into a highly reactive entity tailored for specific applications.
Future research is poised to explore the conversion of the terminal bromide to other functional groups, thereby expanding the chemical toolbox available to researchers. For instance, substitution with azide (B81097) would yield a precursor for "click chemistry," a suite of powerful and bioorthogonal ligation reactions. Similarly, conversion to a thiol would open avenues for thiol-ene chemistry or disulfide bond formation, crucial for protein modification and material science. The table below outlines potential transformations of the bromopentyl group and their corresponding applications.
| Original Moiety | Target Moiety | Reaction Type | Potential Application |
| Bromo | Azido (B1232118) | Nucleophilic Substitution | Click Chemistry, Bioorthogonal Labeling |
| Bromo | Thiol | Nucleophilic Substitution | Thiol-ene Chemistry, Disulfide Conjugation |
| Bromo | Alkyne | Nucleophilic Substitution | Copper-catalyzed or Strain-promoted Alkyne-Azide Cycloaddition (CuAAC/SPAAC) |
| Bromo | Phosphonium Salt | Nucleophilic Substitution | Wittig Reaction for Carbon-Carbon Bond Formation |
| Bromo | Amine | Nucleophilic Substitution | Amide Coupling, Further Functionalization |
These transformations are not merely theoretical; they are grounded in well-established organic synthesis principles, suggesting a high probability of success in their application to this compound. The development of these novel reactive moieties will be instrumental in realizing the full potential of this versatile molecule.
Application in Next-Generation Bioconjugation Platforms
Bioconjugation, the covalent linking of two biomolecules, is a cornerstone of modern biotechnology and pharmaceutical science. The unique structure of this compound makes it an attractive candidate for incorporation into next-generation bioconjugation platforms. Once the Boc protecting group is removed, the amino acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS) techniques. The pendant bromopentyl chain then provides a specific site for conjugation, allowing for the attachment of drugs, imaging agents, or other biomolecules.
One promising application lies in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The bromopentyl group of an incorporated tyrosine residue could serve as an attachment point for the drug, ensuring site-specific conjugation and a well-defined drug-to-antibody ratio (DAR). This level of control is a significant advantage over traditional methods that often result in heterogeneous mixtures.
Furthermore, the functionalized tyrosine can be used to create novel biomaterials. For example, peptides containing this modified amino acid could be cross-linked through reactions involving the bromopentyl chain, leading to the formation of hydrogels with tunable properties for tissue engineering and drug delivery applications. Research on tyrosine-rich peptides has already demonstrated their utility in creating self-assembling materials and hydrogels. nih.gov
Development of Advanced Chemical Biology Tools for In Vitro Studies
The ability to probe biological processes in their native environment is a central goal of chemical biology. This compound and its derivatives have the potential to be developed into sophisticated tools for in vitro studies. For instance, the bromopentyl chain can be functionalized with a fluorophore, creating a fluorescent amino acid that can be incorporated into a protein of interest. This would allow researchers to track the protein's localization and dynamics within a cell using fluorescence microscopy.
A key advantage of using a modified tyrosine residue is that it is a naturally occurring amino acid, and its incorporation may be less disruptive to protein structure and function compared to larger, more artificial probes. Research has already shown that hydrophobic tyrosine analogues can be incorporated into cell membranes to study cellular processes like oxidative stress. nih.gov This provides a strong precedent for the use of this compound-based probes.
The development of such tools would enable a wide range of in vitro experiments, including:
Protein labeling for imaging: Visualizing protein localization and trafficking.
Fluorescence Resonance Energy Transfer (FRET) studies: Probing protein-protein interactions and conformational changes.
Photo-crosslinking: Identifying protein binding partners.
The versatility of the bromopentyl handle allows for the attachment of a wide variety of probes, making this compound a powerful platform for the creation of bespoke chemical biology tools.
Potential Contributions to Bio-Orthogonal Chemistry Methodologies
Bio-orthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org These reactions have revolutionized the study of biomolecules in their natural context. The bromopentyl group of this compound can be readily converted into a bio-orthogonal reactive handle, positioning this compound as a valuable contributor to this rapidly expanding field.
As mentioned previously, the bromide can be displaced by an azide to generate an azido-tyrosine derivative. Azides are one of the most widely used bio-orthogonal functional groups, reacting selectively with alkynes in the presence of a copper catalyst (CuAAC) or with strained cyclooctynes in a copper-free variant (SPAAC). wikipedia.org By incorporating this azido-tyrosine into a protein, researchers can then use "click chemistry" to attach a wide range of probes, from small molecule fluorophores to entire proteins.
The development of new bio-orthogonal reactions is an active area of research, and the unique reactivity of the alkyl bromide could potentially be exploited in novel ligation strategies. The ability to introduce a specific and reactive handle into a biomolecule via a modified amino acid is a powerful tool for advancing bio-orthogonal chemistry. The potential applications are vast, including the in-situ synthesis of drugs, where two non-active precursors are "clicked" together at the target site to form an active therapeutic agent.
Q & A
Q. 1.1. What are the optimal synthetic routes for N-Boc-O-(5-bromopentyl)-L-tyrosine, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : The compound is typically synthesized via alkylation of L-tyrosine’s phenolic hydroxyl group using 1,5-dibromopentane, followed by Boc protection of the amine. A common approach involves coupling under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
- Critical Parameters :
- Temperature : Elevated temperatures (~60°C) improve alkylation efficiency but risk epimerization.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane) or preparative HPLC to isolate the product. Purity >95% is achievable with gradient elution .
Q. 1.2. How is the compound characterized, and what analytical techniques validate its structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~441 (C₁₉H₂₈BrNO₅) .
- TLC Monitoring : Use toluene:2-propanol:acetic acid (23:23:9) for Rf ~0.5, visualized with ninhydrin .
Advanced Research Questions
Q. 2.1. How does the 5-bromopentyl linker influence the compound’s utility in targeted drug delivery?
Methodological Answer:
- Role of Bromopentyl Group : The bromine serves as a leaving group for nucleophilic substitution, enabling conjugation to thiol-containing biomolecules (e.g., peptides, antibodies) .
- Case Study : In peptide-drug conjugates, the bromopentyl spacer enhances solubility and reduces steric hindrance, improving cellular uptake. For example, coupling to cysteine residues via thioether bonds achieves >80% conjugation efficiency .
Q. 2.2. How do structural modifications impact its stability under physiological conditions?
Methodological Answer:
- Boc Group Stability : The Boc group is labile under acidic conditions (e.g., gastric fluid) but stable in neutral buffers. Studies show <10% degradation at pH 7.4 over 24h .
- Bromopentyl Hydrolysis : The C-Br bond hydrolyzes slowly in serum (t₁/₂ ~48h), making it suitable for sustained-release applications. Accelerated degradation occurs in the presence of thiols (e.g., glutathione) .
Q. 2.3. What contradictions exist in reported bioactivity data, and how can they be resolved?
Methodological Answer:
- Contradiction : Variability in cellular uptake efficiency (e.g., 40–85% in cancer cell lines).
- Resolution :
- Experimental Design : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.
- Control for Redox Environment : Intracellular glutathione levels influence bromopentyl cleavage; pre-treat cells with buthionine sulfoximine to deplete glutathione .
Methodological Challenges
Q. 3.1. How can researchers optimize purity when scaling up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
